molecular formula C20H16N2O5 B2360757 N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide CAS No. 1021261-23-3

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide

Cat. No.: B2360757
CAS No.: 1021261-23-3
M. Wt: 364.357
InChI Key: IBXYJPUTBMUJPY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide is a complex organic compound that features a benzodioxole moiety, a benzyloxy group, and a hydroxypyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the benzyloxy group, and the construction of the hydroxypyridine carboxamide framework. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Benzyloxy Group: This step often involves the reaction of the benzodioxole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

    Construction of Hydroxypyridine Carboxamide Framework: This can be accomplished through the reaction of the benzyloxy-substituted benzodioxole with pyridine-2-carboxylic acid derivatives under amide coupling conditions, typically using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzodioxole and benzyloxy groups can enhance binding affinity and specificity, while the hydroxypyridine carboxamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-hydroxybenzamide: Similar structure but lacks the benzyloxy group.

    5-(benzyloxy)-2-hydroxybenzamide: Similar structure but lacks the benzodioxole ring.

    N-(1,3-benzodioxol-5-yl)-2-hydroxybenzamide: Similar structure but lacks the benzyloxy group and has a different substitution pattern on the benzene ring.

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and benzyloxy groups, along with the hydroxypyridine carboxamide framework, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-16-9-15(21-10-19(16)25-11-13-4-2-1-3-5-13)20(24)22-14-6-7-17-18(8-14)27-12-26-17/h1-10H,11-12H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXYJPUTBMUJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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